An In-depth Technical Guide to 3-(Heptyloxy)-N-methylaniline (CAS 1040686-71-2)
An In-depth Technical Guide to 3-(Heptyloxy)-N-methylaniline (CAS 1040686-71-2)
Disclaimer: Detailed experimental data for 3-(Heptyloxy)-N-methylaniline is limited in publicly accessible scientific literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with structurally analogous compounds. The information presented herein, particularly regarding synthesis and reactivity, should be considered predictive and requires experimental validation.
Introduction
3-(Heptyloxy)-N-methylaniline is an aromatic organic compound characterized by a benzene ring substituted with a heptyloxy group at the meta-position and an N-methylamino group. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and drug discovery. The presence of both a secondary amine and an ether linkage on the aniline scaffold provides multiple sites for chemical modification, making it a versatile building block. This guide aims to provide a comprehensive overview of its predicted properties, a plausible synthetic route, and potential research applications.
Physicochemical Properties
The physicochemical properties of 3-(Heptyloxy)-N-methylaniline can be predicted based on its molecular structure. The presence of a long alkyl chain (heptyloxy group) is expected to impart significant lipophilicity.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated >300 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. |
| pKa (of the conjugate acid) | Estimated 4.5 - 5.5 |
Proposed Synthetic Route
A plausible and efficient synthesis of 3-(Heptyloxy)-N-methylaniline can be envisioned through a two-step process starting from 3-aminophenol. This approach involves an initial etherification followed by N-methylation.
Step 1: Williamson Ether Synthesis of 3-(Heptyloxy)aniline
The synthesis would commence with the O-alkylation of 3-aminophenol with a suitable heptyl halide, such as 1-bromoheptane, under basic conditions. This is a classic Williamson ether synthesis.
-
Reaction: 3-Aminophenol + 1-Bromoheptane → 3-(Heptyloxy)aniline
-
Reagents and Conditions: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (e.g., 60-80 °C).
Step 2: N-Methylation of 3-(Heptyloxy)aniline
The resulting 3-(Heptyloxy)aniline can then be selectively N-methylated. A common method for this transformation is reductive amination.
-
Reaction: 3-(Heptyloxy)aniline + Formaldehyde → 3-(Heptyloxy)-N-methylaniline
-
Reagents and Conditions: The reaction typically involves treating the primary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) in a solvent such as dichloromethane (DCM) or methanol.
An alternative N-methylation strategy involves direct alkylation with a methylating agent like methyl iodide, though this can sometimes lead to over-alkylation to the quaternary ammonium salt.
